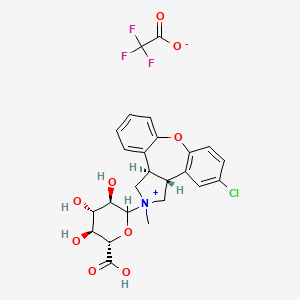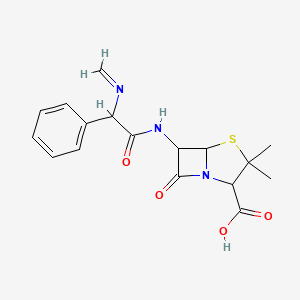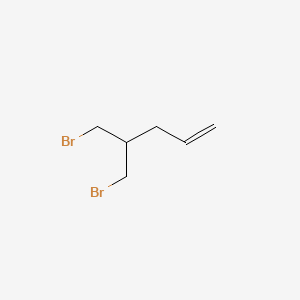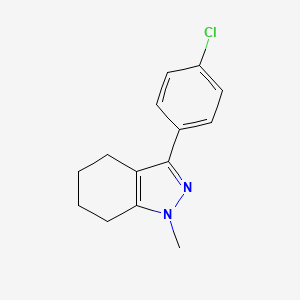
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt (Mixture of Diastereomers): is a metabolite of asenapine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The molecular formula of this compound is C23H25ClNO7·C2F3O2, and it has a molecular weight of 575.92 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt involves the glucuronidation of asenapine. Glucuronidation is a biochemical reaction where glucuronic acid is added to a substrate, in this case, asenapine. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often involve the use of a suitable solvent and maintaining a specific pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale glucuronidation reactions using bioreactors. These bioreactors would maintain the necessary conditions for the enzyme-catalyzed reaction, such as temperature, pH, and substrate concentration. The product would then be purified using techniques such as chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds .
Aplicaciones Científicas De Investigación
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of asenapine.
Biology: It is used in biochemical studies to understand the role of glucuronidation in drug metabolism.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of asenapine.
Industry: It is used in the pharmaceutical industry to develop and test new formulations of asenapine.
Mecanismo De Acción
The mechanism of action of Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt involves its role as a metabolite of asenapine. Asenapine itself is a serotonin, dopamine, noradrenaline, and histamine antagonist. It has a higher affinity for serotonin receptors compared to dopamine receptors, which contributes to its antipsychotic effects. The glucuronidation of asenapine to form this compound is a detoxification process that makes the drug more water-soluble and easier to excrete .
Comparación Con Compuestos Similares
Similar Compounds
Asenapine: The parent compound, used as an antipsychotic.
Asenapine N-Oxide: Another metabolite of asenapine.
Asenapine Sulfate: A sulfate conjugate of asenapine.
Uniqueness
Asenapine N-Beta-D-Glucuronide Trifluoroacetic Acid Salt is unique due to its glucuronidation, which significantly alters its solubility and excretion profile compared to other metabolites. This makes it particularly useful in pharmacokinetic studies to understand the metabolism and excretion of asenapine .
Propiedades
Fórmula molecular |
C25H25ClF3NO9 |
|---|---|
Peso molecular |
575.9 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-6-[(2R,6R)-9-chloro-4-methyl-13-oxa-4-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-4-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C23H24ClNO7.C2HF3O2/c1-25(22-20(28)18(26)19(27)21(32-22)23(29)30)9-14-12-4-2-3-5-16(12)31-17-7-6-11(24)8-13(17)15(14)10-25;3-2(4,5)1(6)7/h2-8,14-15,18-22,26-28H,9-10H2,1H3;(H,6,7)/t14-,15-,18-,19-,20+,21-,22?,25?;/m0./s1 |
Clave InChI |
MFMASTJAOCGQLZ-AVTYQENLSA-N |
SMILES isomérico |
C[N+]1(C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O.C(=O)(C(F)(F)F)[O-] |
SMILES canónico |
C[N+]1(CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24)C5C(C(C(C(O5)C(=O)O)O)O)O.C(=O)(C(F)(F)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium;3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B13866847.png)












